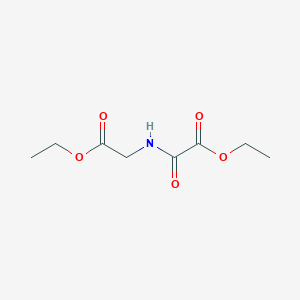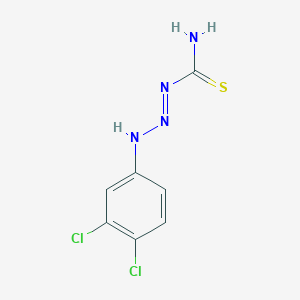![molecular formula C19H16O B042337 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene CAS No. 1091626-77-5](/img/structure/B42337.png)
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene
Overview
Description
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene is a chemical compound with the molecular formula C19H16O and a molecular weight of 260.33 g/mol . It is characterized by the presence of a naphthalene ring system substituted with a phenylpropenyl group through an ether linkage. This compound is of interest in various fields of research, including neurology, pain and inflammation, and neurotransmission .
Preparation Methods
The synthesis of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene typically involves the reaction of naphthol with cinnamyl chloride under basic conditions to form the desired ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the ether bond .
The key steps involve the preparation of the starting materials, the etherification reaction, and the purification of the final product through recrystallization or chromatography .
Chemical Reactions Analysis
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the phenylpropenyl group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times to optimize yields .
Scientific Research Applications
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of etherification reactions and the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential effects on neurotransmission and its role in modulating pain and inflammation pathways.
Medicine: Research explores its potential therapeutic applications in treating neurological disorders, including Alzheimer’s disease, Parkinson’s disease, and schizophrenia.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics
Mechanism of Action
The mechanism of action of 1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter receptors, particularly serotonin receptors, which play a crucial role in pain perception and cognitive functions. The compound’s effects on these receptors can influence signal transduction pathways, leading to changes in neuronal activity and neurotransmitter release .
Comparison with Similar Compounds
1-[[(2E)-3-Phenyl-2-propen-1-yl]oxy]naphthalene can be compared with other similar compounds, such as:
1-(Cinnamyloxy)naphthalene: Similar in structure but may differ in the position of the ether linkage.
1-[(E)-3-Phenylprop-2-enoxy]naphthalene: Another structural isomer with variations in the double bond configuration.
Dapoxetine Impurity 04: An impurity of the selective serotonin reuptake inhibitor Dapoxetine, sharing structural similarities but with different pharmacological properties.
Properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enoxy]naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O/c1-2-8-16(9-3-1)10-7-15-20-19-14-6-12-17-11-4-5-13-18(17)19/h1-14H,15H2/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOXMTBYRROZDF-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


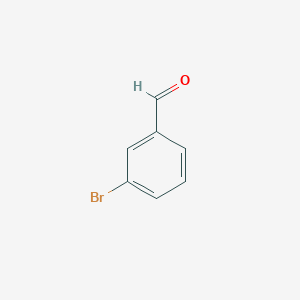
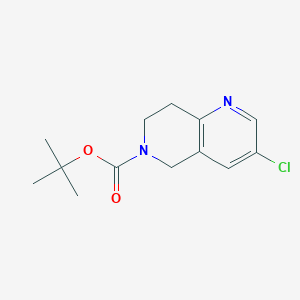
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
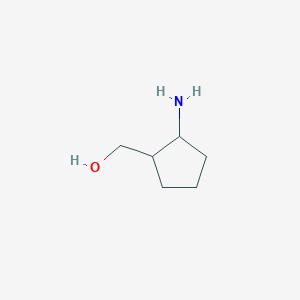
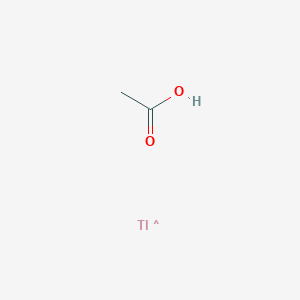
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
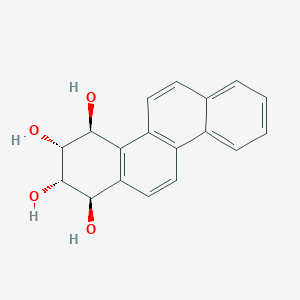

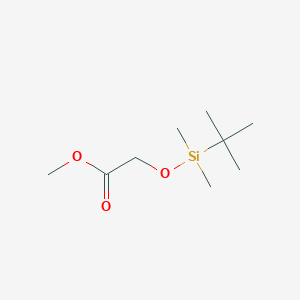
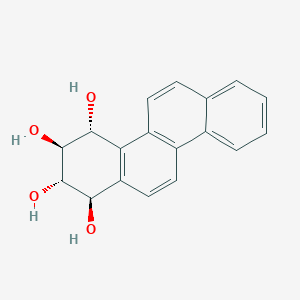
![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)

